molecular formula C20H17FN4OS B11205129 5-(2-Ethylphenyl)-6-((2-fluorobenzyl)thio)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

5-(2-Ethylphenyl)-6-((2-fluorobenzyl)thio)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B11205129
M. Wt: 380.4 g/mol
InChI Key: AITPAYVRAJAENC-UHFFFAOYSA-N
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Description

5-(2-Ethylphenyl)-6-((2-fluorobenzyl)thio)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidin-4-ones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Ethylphenyl)-6-((2-fluorobenzyl)thio)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one typically involves a multi-step process. One common method includes the reaction of 5-aminopyrazole-4-carboxylates with trimethyl orthoformate and primary amines under controlled microwave irradiation . This method is efficient and can be performed in a one-pot manner.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can be scaled up with appropriate modifications to the reaction conditions and equipment to ensure consistent yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Ethylphenyl)-6-((2-fluorobenzyl)thio)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the thio and fluoro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

5-(2-Ethylphenyl)-6-((2-fluorobenzyl)thio)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-Ethylphenyl)-6-((2-fluorobenzyl)thio)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Ethylphenyl)-6-((2-fluorobenzyl)thio)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is unique due to its specific structural features, such as the presence of both ethylphenyl and fluorobenzyl groups. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

Molecular Formula

C20H17FN4OS

Molecular Weight

380.4 g/mol

IUPAC Name

5-(2-ethylphenyl)-6-[(2-fluorophenyl)methylsulfanyl]-1H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C20H17FN4OS/c1-2-13-7-4-6-10-17(13)25-19(26)15-11-22-24-18(15)23-20(25)27-12-14-8-3-5-9-16(14)21/h3-11H,2,12H2,1H3,(H,22,24)

InChI Key

AITPAYVRAJAENC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N2C(=O)C3=C(NN=C3)N=C2SCC4=CC=CC=C4F

Origin of Product

United States

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